molecular formula C16H22Cl3N3O2 B12422067 Bendamustine-d8 (hydrochloride)

Bendamustine-d8 (hydrochloride)

Cat. No.: B12422067
M. Wt: 402.8 g/mol
InChI Key: ZHSKUOZOLHMKEA-SJEKSWIZSA-N
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Description

Bendamustine-d8 (hydrochloride) is a deuterium-labeled analog of Bendamustine hydrochloride, a chemotherapeutic agent primarily used to treat chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma . The deuterated form replaces eight hydrogen atoms with deuterium isotopes, resulting in a molecular formula of C₁₆H₁₃D₈Cl₂N₃O₂·HCl and a molecular weight of 366.31 g/mol (excluding the HCl salt contribution) . Its CAS number is 1185068-23-8, though some sources list an alternative CAS (1134803-33-0), likely due to variant salt forms or synthesis methods .

Bendamustine-d8 (hydrochloride) serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated Bendamustine in pharmacokinetic and metabolic studies . The deuterium labeling improves analytical precision by minimizing isotopic interference in biological matrices.

Properties

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

402.8 g/mol

IUPAC Name

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,8D2,9D2,10D2;

InChI Key

ZHSKUOZOLHMKEA-SJEKSWIZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine-d8 (hydrochloride) involves the incorporation of deuterium into the bendamustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the alkylation of benzimidazole with deuterated chloroethylamine and subsequent reactions to form the final product .

Industrial Production Methods: Industrial production of Bendamustine-d8 (hydrochloride) follows similar steps to the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Alkylation Reactions: Typically involve chloroethylamine derivatives under controlled conditions.

    Hydrolysis Reactions: Occur in the presence of water or aqueous solutions.

Major Products Formed:

Mechanism of Action

Bendamustine-d8 (hydrochloride) exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound is effective against both active and quiescent cells. The exact molecular targets include DNA bases, and the pathways involved are related to DNA repair and cell cycle progression .

Comparison with Similar Compounds

Table 1: Key Differences Between Bendamustine-d8 and Non-Deuterated Bendamustine

Parameter Bendamustine-d8 (HCl) Bendamustine Hydrochloride
Molecular Formula C₁₆H₁₃D₈Cl₂N₃O₂·HCl C₁₆H₂₁Cl₃N₃O₂
Molecular Weight 366.31 g/mol (excl. HCl) 394.72 g/mol
CAS Number 1185068-23-8 3543-75-7
Therapeutic Use None (research only) Approved for CLL and lymphoma
Analytical Role Internal standard for LC-MS Active pharmaceutical ingredient
Regulatory Status Non-clinical FDA-approved (Treanda®, Bendeka®)
Key Mechanism DNA cross-linking (in vitro) DNA alkylation and apoptosis
Deuterium Substitution 8 H → D atoms None

Sources:

Comparison with Other Deuterated Compounds

Table 2: Bendamustine-d8 vs. Other Deuterated Pharmaceuticals

Compound Buspirone-d8 Dihydrochloride Moroxydine-d8 Hydrochloride
Molecular Formula C₂₁H₂₅D₈Cl₂N₅O₂ C₆H₁₀D₈ClN₅O₂
Molecular Weight 466.47 g/mol 241.24 g/mol
Deuterium Atoms 8 8
Primary Use Pharmacokinetic studies Antiviral research
Therapeutic Class Anxiolytic (parent compound) Antiviral (parent compound)

Sources:

Key Insights :

  • Bendamustine-d8 shares functional similarities with other deuterated compounds in enhancing analytical accuracy but differs in therapeutic class and target applications.

Comparison with Structural Analogs

Bendamustine-d8’s parent compound, Bendamustine hydrochloride, contains a mechlorethamine group and a benzimidazole ring , enabling DNA cross-linking and alkylation . Structural analogs include:

  • Chlorambucil : Shares the mechlorethamine group but lacks the benzimidazole moiety, resulting in lower efficacy in resistant cancers.

Table 3: Pharmacokinetic Properties

Property Bendamustine-d8 (HCl) Bendamustine (HCl) Chlorambucil
Half-life (t₁/₂) N/A (research use) 40 min (plasma) 1.5 hours
Metabolism Hepatic (CYP1A2) Hepatic (CYP1A2) Hepatic (non-CYP)
Bioavailability Not applicable >90% (IV) ~70% (oral)

Sources:

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